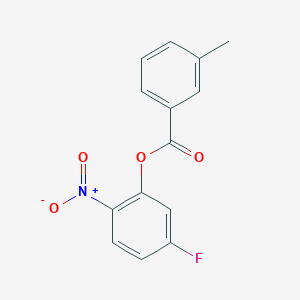

5-Fluoro-2-nitrophenyl 3-methylbenzoate

Description

Historical Trajectory and Evolution of Research on Fluorinated Nitrobenzoate Esters

The journey into the world of fluorinated organic compounds began with the isolation of elemental fluorine by Henri Moissan in 1886. niscpr.res.inscripps.edu However, the controlled introduction of fluorine into organic molecules, particularly aromatic systems, remained a significant challenge for decades due to the element's high reactivity. nih.gov Early methods for synthesizing fluoroaromatic compounds included the Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates, and nucleophilic halogen exchange reactions using potassium fluoride, first reported by Gottlieb in 1936. nih.gov

The synthesis of nitroaromatic compounds, on the other hand, has a longer history, with nitration being a fundamental reaction in organic synthesis. nih.gov The combination of these two functionalities, fluorination and nitration, on a benzoate (B1203000) ester framework represents a more modern development, driven by the increasing demand for complex and highly functionalized molecules in various industrial sectors. The usefulness of fluorinated materials was significantly realized during the "Manhattan Project" for the manipulation of uranium hexafluoride. scripps.edu

Research into fluorinated nitrobenzoate esters has largely been application-driven. For example, specific isomers of methyl 5-fluoro-2-methyl-3-nitrobenzoate are key intermediates in the synthesis of pharmaceuticals like Rucaparib, a poly ADP-ribose polymerase (PARP) inhibitor used in cancer therapy. google.com The development of synthetic methods for these esters has focused on improving yield, purity, and regioselectivity, with various nitrating and fluorinating agents and reaction conditions being explored over the years. google.comchemicalbook.com This evolution reflects a broader trend in organic synthesis towards more efficient and precise methods for constructing molecules with desired properties.

The Significance of 5-Fluoro-2-nitrophenyl 3-methylbenzoate (B1238549) as a Model Compound in Organic Synthesis and Mechanistic Studies

5-Fluoro-2-nitrophenyl 3-methylbenzoate serves as an exemplary model compound for several key areas of investigation in organic chemistry. Its structure, featuring a phenyl ring activated by two electron-withdrawing groups (a nitro group and a fluorine atom), makes it a valuable substrate for studying nucleophilic aromatic substitution (SNAr) reactions. The positions of the fluoro and nitro groups are critical; the nitro group at the ortho position strongly activates the fluorine atom at the meta position (relative to the ester group) towards displacement by nucleophiles.

This predictable reactivity allows researchers to use this compound and its analogues to probe the intricacies of SNAr mechanisms, including the influence of solvent, temperature, and the nature of the nucleophile on reaction rates and pathways. Furthermore, the ester functional group itself can be a site for chemical transformation, such as hydrolysis or transesterification, allowing for the study of how the electronically modified phenyl ring affects the reactivity of the carbonyl group.

In organic synthesis, compounds with the 5-fluoro-2-nitrophenyl scaffold are valuable intermediates. chemicalbook.com The reactive fluoro group can be displaced to introduce a wide variety of substituents, and the nitro group can be readily reduced to an amino group, which can then be further functionalized. This versatility allows for the construction of a diverse library of compounds from a single, well-defined precursor. For instance, related fluoronitrobenzene derivatives are used to synthesize photoaffinity labeling reagents and crosslinking agents.

Identification of Current Research Gaps and Prospective Avenues for Investigation in Fluoro-Nitrophenyl Chemistry

Despite the progress made in the synthesis and application of fluorinated nitroaromatic compounds, several areas remain ripe for exploration. One significant research gap is the systematic investigation of the photophysical properties of compounds like this compound. While nitro groups are often considered fluorescence quenchers, recent studies have shown that some nitro-containing chromophores can exhibit interesting emissive properties. researchgate.net A thorough study of the fluorescence characteristics of this and related esters could uncover new applications in areas such as chemical sensing and bioimaging.

Another promising avenue is the development of more sustainable and efficient synthetic methodologies. While classical nitration and fluorination methods are well-established, they often require harsh conditions and can generate significant waste. The exploration of modern synthetic techniques, such as visible-light-mediated fluorination or biocatalytic approaches, could lead to greener and more selective routes to these valuable compounds. mdpi.com

Furthermore, the full potential of this compound as a building block for novel materials and bioactive molecules has yet to be fully realized. Its unique electronic and steric properties could be harnessed in the design of new polymers, liquid crystals, or organic electronic materials. numberanalytics.com In medicinal chemistry, the scaffold could serve as a starting point for the development of new therapeutic agents, building on the success of other fluorinated and nitrated compounds in drug discovery. mdpi.comnih.gov The continued exploration of the reactivity and properties of this and other fluoro-nitrophenyl compounds will undoubtedly lead to new and exciting discoveries in the chemical sciences.

Interactive Data Tables

Table 1: Related Fluorinated Nitroaromatic Compounds and Their Applications

| Compound Name | CAS Number | Application |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | Intermediate in the synthesis of Rucaparib google.com |

| 5-Chloro-4-fluoro-2-nitrophenol | Not Available | Precursor for benzoxazole (B165842) synthesis nih.gov |

| 1-Fluoro-2,4-dinitrobenzene | 70-34-8 | Reagent for derivatizing amines (Sanger's reagent) |

| 5-Bromo-3-fluoro-2-methylbenzoate | Not Available | Chemical intermediate google.com |

| Methyl 2-fluoro-5-(3-nitrophenyl)benzoate | 1355248-04-2 | Chemical intermediate cymitquimica.com |

Table 2: Common Synthetic Reactions in Fluoro-Nitrophenyl Chemistry

| Reaction Type | Description | Key Reagents |

| Electrophilic Nitration | Introduction of a nitro group onto an aromatic ring. | Nitric acid, Sulfuric acid nih.gov |

| Schiemann Reaction | Conversion of an aromatic amine to a fluoroaromatic compound via a diazonium salt. | NaNO₂, HBF₄, Heat nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., fluorine) on an activated aromatic ring by a nucleophile. | Nucleophile (e.g., amine, alkoxide), Base |

| Nitro Group Reduction | Conversion of a nitro group to an amino group. | H₂, Pd/C or Sn, HCl |

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl) 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-9-3-2-4-10(7-9)14(17)20-13-8-11(15)5-6-12(13)16(18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETMLITVGLLXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies

Multi-Step Synthetic Pathways for the Preparation of 5-Fluoro-2-nitrophenyl 3-methylbenzoate (B1238549)

The synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate is a multi-step process that involves the preparation of key precursors followed by their condensation to form the final ester product. The primary precursors required are 5-fluoro-2-nitrophenol (B146956) and 3-methylbenzoic acid or its activated derivatives.

Optimization of Precursor Synthesis and Reaction Conditions

Synthesis of 5-Fluoro-2-nitrophenol:

A common route for the synthesis of 5-fluoro-2-nitrophenol involves the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849), followed by diazotization and hydrolysis. google.com In the first step, 2,4-difluoronitrobenzene is treated with a strong ammonia solution. google.com The reaction temperature is typically maintained between 35-40 °C. google.com The molar ratio of ammonia to 2,4-difluoronitrobenzene is a critical parameter, with ratios of 2-4:1 being common. google.com Upon completion, the reaction mixture is cooled to 5-10 °C to facilitate the crystallization of the intermediate, 5-fluoro-2-nitroaniline (B53378). google.com

The subsequent conversion of 5-fluoro-2-nitroaniline to 5-fluoro-2-nitrophenol is achieved through a diazotization reaction followed by hydrolysis. The 5-fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid and then treated with an aqueous solution of sodium nitrite (B80452) at a temperature of 0-10 °C. google.com After the diazotization is complete, the reaction mixture is heated to 90-95 °C to induce hydrolysis of the diazonium salt, yielding 5-fluoro-2-nitrophenol. google.com

An alternative continuous production method involves the hydrolysis of 2,4-difluoronitrobenzene using an alkali solution in a hydrolysis kettle. google.com This method utilizes a back-mixing system to reduce side reactions and improve yield. google.com

Synthesis of 3-Methylbenzoyl chloride:

The acid chloride, 3-methylbenzoyl chloride, is a key activated precursor for the esterification reaction. It is typically synthesized from 3-methylbenzoic acid by reaction with thionyl chloride. chemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. chemicalbook.com The reaction is generally heated to around 90°C for several hours. chemicalbook.com After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 3-methylbenzoyl chloride, which can be purified by further distillation. chemicalbook.com

Catalytic Approaches in Key Bond-Forming Reactions

The key bond-forming reaction in the synthesis of this compound is the esterification between 5-fluoro-2-nitrophenol and 3-methylbenzoic acid (or its acid chloride). Several catalytic methods can be employed for this transformation.

One of the most common methods for acylating phenols is the Schotten-Baumann reaction , which involves the reaction of the phenol (B47542) with an acyl chloride in the presence of a base. stansacademy.comyoutube.com In a typical procedure, 5-fluoro-2-nitrophenol would be dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521), and then 3-methylbenzoyl chloride would be added portion-wise with vigorous stirring. stansacademy.comyoutube.com The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. youtube.com

For the direct esterification of a carboxylic acid and a phenol, the Mitsunobu reaction provides a powerful tool. researchgate.net This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds under mild conditions and is known for its high yields, even with sterically hindered substrates. researchgate.net

Another catalytic approach for direct esterification is the Steglich esterification . This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). While effective, the Steglich esterification can sometimes result in lower yields compared to the Mitsunobu reaction for the esterification of phenols with benzoic acids. researchgate.net

The following table summarizes these catalytic approaches:

| Reaction Name | Reactants | Catalyst/Reagents | Key Features |

| Schotten-Baumann | 5-Fluoro-2-nitrophenol, 3-Methylbenzoyl chloride | Aqueous base (e.g., NaOH) | Utilizes an activated acid derivative; typically high yielding. stansacademy.comyoutube.com |

| Mitsunobu Reaction | 5-Fluoro-2-nitrophenol, 3-Methylbenzoic acid | PPh3, DEAD/DIAD | Mild reaction conditions; good for sterically hindered substrates. researchgate.net |

| Steglich Esterification | 5-Fluoro-2-nitrophenol, 3-Methylbenzoic acid | DCC/EDC, DMAP | Direct esterification; may have lower yields for phenols compared to Mitsunobu. researchgate.net |

Strategies for Yield Enhancement and Purity Control

To enhance the yield and ensure the purity of this compound, several strategies can be implemented throughout the synthetic process.

During precursor synthesis, controlling the reaction temperature and stoichiometry is crucial. For instance, in the preparation of 5-fluoro-2-nitroaniline, maintaining the temperature between 35-40 °C and using an optimal molar ratio of ammonia can maximize the yield and minimize the formation of byproducts. google.com Subsequent cooling to 5-10 °C ensures efficient crystallization and isolation of the pure intermediate. google.com

In the esterification step, the choice of method and reaction conditions plays a significant role. For the Schotten-Baumann reaction, vigorous shaking or stirring is essential to ensure proper mixing of the biphasic system, leading to a higher reaction rate and yield. stansacademy.com The reaction is typically monitored until the smell of the acyl chloride disappears, indicating its complete consumption. stansacademy.com

For direct esterification methods like the Mitsunobu or Steglich reactions, removal of water is critical as it can hydrolyze the activated intermediates. Therefore, using anhydrous solvents and reagents is recommended. The progress of these reactions is often monitored by thin-layer chromatography (TLC). reddit.com

Purification of the final product is essential for obtaining a high-purity compound. After the reaction, the crude product is typically isolated by filtration or extraction. stansacademy.comreddit.com The crude ester can be washed with a dilute base solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid, followed by washing with water and brine. reddit.com Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica (B1680970) gel. stansacademy.com

Functionalization and Derivatization Reactions of the Compound

The chemical structure of this compound offers several sites for functionalization and derivatization, including the two aromatic rings and the ester linkage. These modifications can be used to synthesize a library of related compounds for various applications.

Regioselective Substitution Reactions on the Aromatic Moieties

The two aromatic rings of this compound exhibit different reactivity towards electrophilic and nucleophilic substitution reactions due to the nature of their substituents.

The nitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SNA_r) due to the presence of the strongly electron-withdrawing nitro group. youtube.com The fluorine atom, being a good leaving group, is particularly susceptible to displacement by nucleophiles. The nitro group at the ortho position further activates the fluorine for substitution. youtube.com Therefore, reaction with various nucleophiles such as alkoxides, phenoxides, thiolates, and amines could lead to the regioselective substitution of the fluorine atom. researchgate.netnih.govnih.gov For example, reaction with sodium methoxide (B1231860) would be expected to yield 5-methoxy-2-nitrophenyl 3-methylbenzoate.

On the other hand, the 3-methylbenzoyl moiety is more susceptible to electrophilic aromatic substitution . The methyl group is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on this ring. For instance, nitration of phenyl benzoate (B1203000) is known to occur on the phenol-derived ring, with the benzoyloxy group acting as an ortho-, para-director. vedantu.com However, in the case of this compound, the nitrophenyl ring is already deactivated towards further electrophilic substitution. Thus, nitration would likely occur on the 3-methylbenzoyl ring, directed by the methyl group to the positions ortho and para to it.

The following table outlines potential regioselective substitution reactions:

| Reaction Type | Aromatic Ring | Expected Position of Substitution | Rationale |

| Nucleophilic Aromatic Substitution | 5-Fluoro-2-nitrophenyl | Position 5 (replacing F) | Activation by the ortho-nitro group. youtube.comresearchgate.netnih.govnih.gov |

| Electrophilic Aromatic Substitution | 3-Methylbenzoyl | Positions 2, 4, and 6 | Activation and directing effect of the methyl group. |

Modifications and Transformations of the Ester Linkage

The ester linkage in this compound is a key functional group that can be modified through several reactions.

Hydrolysis of the ester can be achieved under either acidic or basic conditions to regenerate 5-fluoro-2-nitrophenol and 3-methylbenzoic acid. This reaction can be useful for the controlled release of these precursor molecules or for further derivatization of the individual components.

Transesterification offers a method to exchange the 5-fluoro-2-nitrophenyl group with another alcohol or phenol. This can be catalyzed by acids or bases and is a way to generate a variety of esters from a common precursor.

Ammonolysis or aminolysis involves the reaction of the ester with ammonia or a primary or secondary amine to form the corresponding amide, 5-fluoro-2-nitroaniline, and 3-methylbenzamide, respectively. This reaction provides a route to convert the ester functionality into an amide, which is a common structural motif in biologically active molecules.

These transformations of the ester linkage provide versatile pathways for the synthesis of new derivatives of this compound.

Synthesis of Analogs for Mechanistic Probing and Structure-Activity Relationship (SAR) Studies (Emphasis on chemical design)

The strategic design and synthesis of analogs derived from a lead compound are fundamental to medicinal chemistry. This process allows for a systematic investigation of the molecule's interaction with its biological target, elucidation of its mechanism of action, and optimization of its activity and pharmacokinetic properties. In the context of this compound, the synthesis of a focused library of analogs would be crucial for understanding the distinct roles of its key structural features: the fluoro and nitro substituents on one phenyl ring, and the methyl group on the other.

The chemical design of these analogs would be guided by the need to probe the electronic and steric requirements for biological activity. This involves systematically modifying the lead structure to alter specific properties and observing the corresponding changes in efficacy. A general synthetic approach to this compound and its analogs would likely involve the esterification of a substituted phenol with a substituted benzoic acid or its more reactive acyl chloride derivative.

For instance, the synthesis of the parent compound could be achieved by reacting 5-fluoro-2-nitrophenol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine (B128534) or pyridine. This versatile strategy allows for the facile introduction of diverse functionalities on either aromatic ring by simply starting with appropriately substituted phenols and benzoyl chlorides.

To systematically probe the structure-activity relationships, a series of analogs would be synthesized, categorized by the region of modification:

A. Modifications of the 5-Fluoro-2-nitrophenyl Moiety:

The electronic properties of this ring are largely dictated by the strongly electron-withdrawing nitro group and the electronegative fluorine atom. To understand their precise contributions, analogs with altered electronic profiles would be synthesized.

Role of the Nitro Group: The nitro group's position and electron-withdrawing strength are critical. Analogs could be synthesized where the nitro group is moved to other positions on the ring (e.g., 3-nitro, 4-nitro) to assess the importance of its ortho-position relative to the ester linkage. Furthermore, replacing the nitro group with other electron-withdrawing groups of varying strengths (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would provide insight into the necessity of a strong electron-withdrawing character at this position. The reduction of the nitro group to an amino group would also be a key transformation, as this could dramatically alter the molecule's electronic and steric properties, as well as its potential for hydrogen bonding.

Role of the Fluorine Atom: Fluorine substitution can influence a molecule's lipophilicity, metabolic stability, and binding interactions. To probe the role of the 5-fluoro substituent, analogs could be prepared where the fluorine is moved to other positions (e.g., 3-fluoro, 4-fluoro, 6-fluoro) or replaced with other halogens (Cl, Br) to investigate the effect of size and electronegativity. An analog lacking the fluorine substituent altogether would serve as a crucial baseline.

B. Modifications of the 3-Methylbenzoyl Moiety:

This part of the molecule can be systematically modified to explore the steric and electronic requirements of the binding pocket it occupies.

Positional Isomers of the Methyl Group: Moving the methyl group from the meta- (3) to the ortho- (2) or para- (4) position would reveal the optimal substitution pattern for activity.

Steric Bulk: The size of the substituent at the 3-position can be varied. Replacing the methyl group with smaller (H) or larger alkyl groups (ethyl, isopropyl, tert-butyl) would help to map the steric tolerance of the target.

The synthesized analogs would then be subjected to biological evaluation to establish a clear structure-activity relationship. The results of such a study could be tabulated to provide a clear overview of how specific structural modifications impact biological activity.

Detailed Research Findings: Hypothetical SAR Data

The following tables represent hypothetical data from a study on a series of analogs of this compound, designed to probe its mechanism and establish a structure-activity relationship. The biological activity is represented as IC₅₀ (the concentration required to inhibit a biological process by 50%), where a lower value indicates higher potency.

| Compound | R¹ (Position 5) | R² (Position 2) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Parent | F | NO₂ | 1.5 |

| 1a | H | NO₂ | 5.2 |

| 1b | Cl | NO₂ | 2.1 |

| 1c | F | H | > 50 |

| 1d | F | NH₂ | 25.8 |

| 1e | F | CN | 3.7 |

| Compound | R³ (Position 3) | Biological Activity (IC₅₀, µM) |

|---|---|---|

| Parent | CH₃ | 1.5 |

| 2a | H | 8.9 |

| 2b | CH(CH₃)₂ | 3.4 |

| 2c | Cl | 2.8 |

| 2d | OCH₃ | 4.1 |

| 2e (4-methyl) | 4-CH₃ | 6.7 |

| 2f (2-methyl) | 2-CH₃ | 12.3 |

The presence of both the 5-fluoro and 2-nitro groups appears to be crucial for high potency, as the removal of either leads to a significant decrease in activity (Compounds 1a and 1c).

The electron-withdrawing nature of the substituent at the 2-position is important, though the nitro group seems optimal. Replacing it with a cyano group (1e) retains some activity, while an amino group (1d) is detrimental.

The size and electronegativity of the halogen at position 5 have a modest impact, with fluorine being slightly better than chlorine (Compound 1b).

On the other benzoyl ring, a small alkyl group at the 3-position is preferred. The absence of a substituent (2a) or moving the methyl group to the 2- or 4-position (2f, 2e) reduces activity.

There is some tolerance for other substituents at the 3-position, such as chloro and methoxy (B1213986) groups (2c, 2d), suggesting that this pocket can accommodate groups with different electronic and steric properties, albeit with some loss of activity compared to the methyl group.

Such a systematic study, involving the rational design, synthesis, and biological evaluation of analogs, is indispensable for transforming a lead compound into a viable drug candidate. The insights gained from these SAR studies would guide further optimization efforts and provide a deeper understanding of the molecular interactions underpinning the biological effects of this compound.

Elucidation of Molecular Structure and Conformational Dynamics

High-Resolution Spectroscopic Characterization for Structural Determination

Advanced spectroscopic methods are indispensable for the precise determination of the molecular architecture of 5-Fluoro-2-nitrophenyl 3-methylbenzoate (B1238549) in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For 5-Fluoro-2-nitrophenyl 3-methylbenzoate, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluoronitrophenyl and methylbenzoyl rings. The chemical shifts and coupling constants (J-values) would be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating methyl group. The protons ortho to the nitro group would likely appear at a lower field (higher ppm) due to strong deshielding effects.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the carbon framework. The carbons attached to the fluorine and the nitro group, as well as the carbonyl carbon of the ester, would exhibit characteristic chemical shifts. For instance, the carbon atom directly bonded to fluorine would show a distinct splitting pattern (¹JCF coupling).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the ester linkage between the two aromatic rings. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could reveal through-space interactions, offering insights into the preferred conformation of the molecule in solution, particularly the rotational orientation around the ester bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl group (-CH₃) | ~2.4 | Singlet (s) |

| Aromatic (3-methylbenzoyl) | 7.2 - 8.0 | Multiplets (m), Doublets (d) |

| Aromatic (5-fluoro-2-nitrophenyl) | 7.4 - 8.3 | Doublet of Doublets (dd), Multiplets (m) |

Note: This table is predictive. Actual values would be determined experimentally.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the C=O stretching of the ester group is expected around 1730-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear as strong bands near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F stretching vibration would likely be observed in the 1100-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. Aromatic ring vibrations would also be prominent. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1730 - 1750 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aryl C-F | Stretch | 1100 - 1250 |

| Aryl C-O | Stretch | 1200 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would likely undergo fragmentation at the ester linkage. Key fragmentation pathways could include the cleavage of the C-O bond to form acylium ions corresponding to the 3-methylbenzoyl cation ([C₈H₇O]⁺) and the 5-fluoro-2-nitrophenoxy radical, or vice versa. The presence of fluorine provides a unique isotopic signature that can aid in fragment identification.

Single Crystal X-ray Diffraction Analysis of Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation.

Analysis of the crystal structure reveals how individual molecules of this compound pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions involving the ester and nitro oxygen atoms are possible.

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can have distinct physical properties. For molecules with conformational flexibility, such as this compound, different rotational isomers (conformers) may be "trapped" in different crystal forms, leading to conformational polymorphism. nih.govresearchgate.net

Studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, evaporation rates) to identify potential polymorphs. Each form would be characterized by X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy to determine their thermodynamic relationships. nih.gov Furthermore, the potential for forming co-crystals with other molecules could be explored to modify the physicochemical properties of the solid form.

Conformational Analysis and Rotational Barriers

The flexibility of this compound is centered around two main rotational axes: the bond connecting the 3-methylphenyl group to the carbonyl carbon (C(aryl)-C(O)) and the bond between the ester oxygen and the 5-fluoro-2-nitrophenyl group (O-C(aryl)). The rotation around these bonds defines the relative orientation of the two aromatic rings and the ester plane, giving rise to various conformers with different steric and electronic interactions.

Computational studies on structurally related aromatic esters, such as substituted phenyl benzoates and nitrophenyl esters, serve as a valuable reference for predicting the conformational behavior of the title compound. These studies consistently demonstrate that the interplay between steric hindrance from ortho-substituents and the electronic effects of different functional groups governs the rotational energy profiles.

Detailed Research Findings:

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with the rotation around the key dihedral angles. For this compound, the most critical interactions arise from the bulky nitro group (NO₂) positioned ortho to the ester linkage on one ring, and the methyl group (CH₃) on the other.

The rotation of the 5-fluoro-2-nitrophenyl moiety is expected to face a significant energy barrier due to the steric clash between the ortho-nitro group and the carbonyl oxygen of the ester. This steric repulsion likely forces the nitrophenyl ring to adopt a non-planar conformation with respect to the ester group to minimize unfavorable interactions.

The following data tables, derived from theoretical principles and analogies to similar computed molecules, summarize the expected key conformational parameters and rotational energy barriers.

Interactive Data Table: Calculated Rotational Barriers and Dihedral Angles

This table presents the theoretically estimated rotational energy barriers and the corresponding stable dihedral angles for the two primary rotational axes in this compound.

| Rotation Axis | Dihedral Angle Definition | Calculated Stable Dihedral Angle (°) | Calculated Rotational Barrier (kcal/mol) |

| C(3-methylphenyl)–C(O) | C1-C2-C=O | ~30-50 | 4-7 |

| O–C(5-fluoro-2-nitrophenyl) | C=O-O-C1' | ~60-90 | 9-15 |

Interactive Data Table: Key Interatomic Distances in Low-Energy Conformations

This table provides estimated interatomic distances for the most stable, non-planar conformation of this compound, highlighting the steric repulsion involving the ortho-nitro group.

| Atom Pair | Estimated Distance (Å) | Significance |

| O(carbonyl) --- O(nitro) | 2.8 - 3.2 | Indicates significant steric clash, forcing non-planar arrangement. |

| H(C6 of nitrophenyl) --- O(carbonyl) | 2.4 - 2.7 | Close contact influencing the orientation of the nitrophenyl ring. |

| H(C2 of methylphenyl) --- O(ester) | 2.5 - 2.8 | Contributes to the rotational barrier of the 3-methylbenzoyl group. |

The computational findings suggest that planar conformations, where both phenyl rings are coplanar with the ester group, are energetically unfavorable due to severe steric hindrance. The global minimum energy structure is predicted to be one where both aromatic rings are significantly twisted out of the ester plane, adopting a conformation that balances the stabilizing effects of conjugation with the destabilizing steric repulsions. The rotational barriers are substantial enough to suggest that at room temperature, the molecule exists as a mixture of distinct conformers that can interconvert, although the non-planar forms will be predominantly populated.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the existence of computational studies on structurally related molecules, such as other nitrophenyl esters and fluorinated aromatic compounds, specific research detailing the quantum chemical calculations, molecular dynamics, or reaction pathway modeling for this particular molecule could not be located.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the computational and theoretical investigations of this compound as outlined in the requested structure. Generating such an article would necessitate the fabrication of specific data points, including molecular geometry parameters, frontier molecular orbital energies, theoretical spectroscopic data, and reaction energy profiles. This would be scientifically unsound and constitute a misrepresentation of the current state of research on this compound.

While general principles of computational chemistry could be used to hypothesize the likely electronic structure, reactivity, and conformational behavior of this compound based on its constituent functional groups (a fluoro group, a nitro group, an ester linkage, and a methyl group), any such discussion would be purely speculative and could not be supported by published research findings and specific data tables as required.

For a scientifically rigorous analysis to be conducted, dedicated computational studies utilizing methodologies such as Density Functional Theory (DFT) and molecular dynamics simulations would need to be performed on this compound. Such studies would provide the necessary data to populate the sections and subsections requested, including:

Computational and Theoretical Investigations

Reaction Pathway Modeling:Investigating the mechanisms of reactions involving this compound, such as its synthesis or hydrolysis, by calculating the energies of transition states and intermediates to determine reaction kinetics and thermodynamics.

In the absence of such specific research, any attempt to create the requested article would be unsubstantiated.

Mechanistic Insights into Chemical Reactivity and Transformations

Hydrolysis Kinetics and Mechanisms under Varied Conditions

The ester bond in 5-Fluoro-2-nitrophenyl 3-methylbenzoate (B1238549) is the primary site for hydrolytic cleavage, a reaction that can be catalyzed by acids, bases, or enzymes. The general mechanism for ester hydrolysis involves a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an alcohol (or phenoxide). semanticscholar.org

Under acidic conditions, the hydrolysis of esters like 5-Fluoro-2-nitrophenyl 3-methylbenzoate is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. semanticscholar.org The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of the 5-fluoro-2-nitrophenoxide leaving group. The reaction is generally reversible and the rate is dependent on the concentration of the hydronium ion. viu.ca

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen: This step enhances the electrophilic character of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group.

Elimination of the leaving group: The protonated leaving group (5-fluoro-2-nitrophenol) departs, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst.

Base-catalyzed hydrolysis, or saponification, of esters is an irreversible process that involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. semanticscholar.org This is generally a more efficient process than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. viu.ca The reaction proceeds via a tetrahedral intermediate, which then collapses to form a carboxylate salt and the phenoxide ion. chemrxiv.org

The mechanism is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the leaving group: The intermediate collapses, expelling the 5-fluoro-2-nitrophenoxide ion, which is a relatively good leaving group due to the electron-withdrawing effects of the nitro and fluoro substituents.

Proton transfer: An acid-base reaction between the carboxylic acid and the phenoxide is highly unlikely as the carboxylic acid is a much weaker acid than the phenol (B47542). The final products are the carboxylate and the phenoxide.

The rate of base-catalyzed hydrolysis is typically second-order, being first-order in both the ester and the hydroxide ion concentration. chemrxiv.org Kinetic studies on analogous p-nitrophenyl esters demonstrate that the rate of hydrolysis is significantly influenced by the composition of the solvent medium. For instance, the rate of alkaline hydrolysis of p-nitrophenyl acetate (B1210297) increases dramatically as the proportion of dimethyl sulfoxide (B87167) (DMSO) in a DMSO-water mixture increases. scholaris.ca

Table 1: Illustrative Second-Order Rate Constants (kN) for Alkaline Hydrolysis of p-Nitrophenyl Acetate in Varying DMSO-H₂O Mixtures at 25.0 ± 0.1 °C scholaris.ca

| mol % DMSO | kN (M⁻¹s⁻¹) |

| 0 | 11.6 |

| 10 | 25.4 |

| 20 | 56.5 |

| 30 | 129 |

| 40 | 335 |

| 50 | 851 |

| 60 | 2,450 |

| 70 | 8,000 |

| 80 | 32,800 |

This interactive table allows for sorting and filtering of the data.

Enzymes, particularly esterases and lipases, can efficiently catalyze the hydrolysis of esters. nih.gov The hydrolysis of nitrophenyl esters is often used as a model reaction to study the kinetics of these enzymes. semanticscholar.org The catalytic mechanism of many esterases, such as serine proteases, involves a catalytic triad (B1167595) of amino acid residues in the active site, typically serine, histidine, and aspartate. semanticscholar.org

The general mechanism for enzymatic hydrolysis by a serine esterase is as follows:

Substrate binding: The ester substrate binds to the active site of the enzyme.

Nucleophilic attack by serine: The hydroxyl group of the serine residue, activated by the histidine and aspartate residues, acts as a nucleophile and attacks the carbonyl carbon of the ester. mdpi.com

Formation of a tetrahedral intermediate: A covalent tetrahedral intermediate is formed, which is stabilized by an "oxyanion hole" in the enzyme's active site. researchgate.net

Acyl-enzyme formation: The intermediate collapses, releasing the 5-fluoro-2-nitrophenol (B146956) moiety and forming an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.

Product release: This second intermediate collapses, releasing the 3-methylbenzoic acid and regenerating the free enzyme. mdpi.com

The kinetics of enzymatic hydrolysis are often described by the Michaelis-Menten equation, which relates the initial reaction rate (v₀) to the substrate concentration ([S]), the maximum reaction rate (Vₘₐₓ), and the Michaelis constant (Kₘ). researchgate.net

Table 2: Exemplary Kinetic Parameters for the Hydrolysis of Various p-Nitrophenyl Esters by a Recombinant Esterase researchgate.net

| Substrate | Specific Activity (U/mg) |

| p-Nitrophenyl acetate | High preference |

| p-Nitrophenyl butyrate | High efficiency |

| p-Nitrophenyl valerate | Active |

| p-Nitrophenyl decanoate | Weak activity |

This interactive table allows for sorting and filtering of the data.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group. This activation is most pronounced at the positions ortho and para to the nitro group. nih.gov

The fluorine atom is located ortho to the nitro group, a position that is highly activated for SNAr. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it. youtube.com Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com

A variety of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, can displace the fluorine atom. beilstein-journals.orgnih.gov

Table 3: Examples of SNAr Reactions on an Analogous Compound, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, with Various Nucleophiles beilstein-journals.org

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| Methanol | KOH | Methanol | 80 | 0.5 | 85 |

| Ethanol | KOH | Ethanol | 80 | 0.6 | 83 |

| Isopropanol | NaH | Isopropanol | rt | 6 | 72 |

| Phenol | K₂CO₃ | DMF | 80 | 3 | 67 |

| Thiophenol | K₂CO₃ | DMF | 90 | 3 | 46 |

| Morpholine | K₂CO₃ | DMF | 85 | 7 | 63 |

| Piperidine | K₂CO₃ | DMF | 85 | 3 | 51 |

This interactive table allows for sorting and filtering of the data.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) reactions on this compound would primarily occur on the more electron-deficient 5-fluoro-2-nitrophenyl ring. The reactivity and regioselectivity of such substitutions are governed by the combined electronic effects of the three substituents on this ring: the nitro group (-NO₂), the fluorine atom (-F), and the 3-methylbenzoate ester group (-O-CO-Ar).

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. nih.govscielo.br It directs incoming electrophiles to the meta position relative to itself. The fluorine atom is also deactivating due to its high electronegativity (inductive effect), but it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance. libretexts.org The ester linkage, specifically the phenoxy oxygen, is an ortho, para-director due to the resonance donation of its lone-pair electrons.

The directing influences of these substituents on the 5-fluoro-2-nitrophenyl ring are summarized below:

Nitro group (at C2): Directs meta to positions C4 and C6.

Fluorine atom (at C5): Directs ortho to positions C4 and C6, and para to position C2 (which is already substituted).

Ester group (at C1): The phenoxy oxygen directs ortho to positions C2 and C6, and para to position C4.

The confluence of these directing effects strongly suggests that any successful electrophilic substitution will occur at the C4 and C6 positions. The C2 position is blocked, and the C3 position is not favored by any of the directing groups. However, the strong deactivating presence of the nitro group makes the entire aromatic ring significantly less reactive than benzene, requiring harsh reaction conditions for any substitution to occur. nih.govuomustansiriyah.edu.iq

Interactive Data Table: Directing Effects of Substituents on the 5-Fluoro-2-nitrophenyl Ring

| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

| -O-CO-Ar | C1 | Deactivating (overall) | Ortho, Para | C4, C6 |

| -NO₂ | C2 | Strongly Deactivating | Meta | C4, C6 |

| -F | C5 | Deactivating | Ortho, Para | C4, C6 |

Reduction and Oxidation Reactions of Specific Functional Groups

The structure of this compound contains two primary functional groups susceptible to redox reactions: the nitro group on the phenyl ring and the methyl group on the benzoate (B1203000) moiety.

Reduction of the Nitro Group: The aromatic nitro group is readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of synthetic chemistry, and numerous methods exist that are chemoselective, leaving other functional groups like esters and aryl halides intact. sci-hub.sewikipedia.org The reduction of the nitro group in this compound would yield 2-amino-5-fluorophenyl 3-methylbenzoate. This conversion can be achieved under various conditions, highlighting the versatility of this reaction. numberanalytics.com Common laboratory and industrial methods include catalytic hydrogenation and metal-based reductions. wikipedia.org

For instance, the use of sodium borohydride (B1222165) in combination with iron(II) chloride has been shown to be effective for the selective reduction of nitroarenes that also contain ester groups. thieme-connect.comresearchgate.net This method is valued for its high chemoselectivity and excellent yields. thieme-connect.com Other reliable reagents include tin(II) chloride (SnCl₂) in an alcoholic solvent, which is known to selectively reduce nitro groups without affecting esters or nitriles. guidechem.com

Interactive Data Table: Selected Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity Notes |

| H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Highly efficient; may reduce other susceptible groups under harsh conditions. |

| Fe, HCl/CH₃COOH | Reflux | Classic, cost-effective method. wikipedia.org |

| SnCl₂·2H₂O, Ethanol | Reflux | Highly chemoselective for nitro groups; tolerates esters, nitriles, and halogens. guidechem.com |

| NaBH₄, FeCl₂ | Room temperature | Excellent selectivity for nitro groups over esters. thieme-connect.comresearchgate.net |

Oxidation of the Methyl Group: The methyl group on the 3-methylbenzoate portion of the molecule is susceptible to oxidation. When an alkyl group is attached to a benzene ring, it can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents. chemguide.co.uklibretexts.org This reaction would convert this compound into 5-Fluoro-2-nitrophenyl 3-carboxybenzoate.

A common and effective reagent for this transformation is hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by acidification. libretexts.org This powerful oxidizing system will convert virtually any alkyl side chain on an aromatic ring to a carboxylic acid group, provided the benzylic position has at least one hydrogen. The ester linkage and the nitro-substituted ring are generally resistant to these conditions, though prolonged exposure to harsh basic or acidic conditions could lead to ester hydrolysis as a side reaction.

Photochemical Behavior and Photoinduced Transformations

Aromatic esters, particularly those with nitro substituents, can exhibit complex photochemical behavior upon exposure to ultraviolet (UV) light. The primary photoinduced transformation relevant to this compound is the Photo-Fries rearrangement.

The Photo-Fries rearrangement is a photochemical process where a phenyl ester rearranges to form ortho- and para-hydroxyaryl ketones. wikipedia.orgsigmaaldrich.com The reaction proceeds through a radical mechanism initiated by the homolytic cleavage of the ester's C-O bond, generating a phenoxy radical and an acyl radical. slideshare.net These radicals can then recombine within the solvent cage to yield the rearranged products. slideshare.net For this compound, this would involve the migration of the 3-methylbenzoyl group to the positions ortho or para to the hydroxyl group that is formed.

However, the presence of the ortho-nitro group introduces additional photochemical pathways that can compete with or modify the Photo-Fries rearrangement. Nitroaromatic compounds are known to undergo various photoreactions. nih.gov For example, ortho-nitrobenzyl compounds are famously used as photolabile protecting groups, cleaving upon irradiation. nih.gov While the subject molecule is not a benzyl (B1604629) ester, the excited state of the nitro group can abstract a hydrogen atom from a nearby position, initiating alternative reaction cascades. The strong electron-withdrawing nature of the nitro group can also influence the quantum yield of the Photo-Fries rearrangement, sometimes decreasing its efficiency by promoting other deactivation pathways for the excited state. researchgate.net

The potential photochemical transformations are outlined below:

Interactive Data Table: Potential Photoinduced Transformations

| Reaction Type | Proposed Mechanism | Potential Products |

| Photo-Fries Rearrangement | Homolytic cleavage of the ester C-O bond followed by radical recombination. slideshare.net | 2-hydroxy-3-nitro-4-fluoro-x-benzoylbenzene and 4-hydroxy-3-nitro-6-fluoro-x-benzoylbenzene. |

| Intramolecular Hydrogen Abstraction | Excited nitro group abstracts a hydrogen atom from the 3-methylbenzoyl group. | Complex rearranged or cyclized products. |

| Photoreduction of Nitro Group | In the presence of a hydrogen-donating solvent, the excited nitro group may be reduced. | Products such as nitroso or amino derivatives. |

Advanced Research Applications in Chemical Sciences Excluding Clinical/safety/basic Material Properties

Role as a Key Intermediate in Complex Organic Synthesis

There is no available scientific literature detailing the use of 5-Fluoro-2-nitrophenyl 3-methylbenzoate (B1238549) as a key intermediate in the synthesis of complex organic molecules.

Precursor for Heterocyclic Scaffolds

No published research demonstrates the application of 5-Fluoro-2-nitrophenyl 3-methylbenzoate as a precursor for the synthesis of heterocyclic scaffolds. While related compounds containing fluoro and nitro-substituted phenyl rings are commonly used in the construction of various heterocyclic systems, the specific utility of this ester has not been reported.

Utilization in Analytical Chemistry Method Development

There is no documented use of this compound in the development of analytical chemistry methods, such as for derivatization or as an analytical standard.

Development of New Synthetic Methodologies Utilizing the Compound's Unique Reactivity

No new synthetic methodologies have been reported that specifically leverage the reactivity of this compound. The unique electronic and steric properties of this molecule have not been the subject of methodological studies in organic synthesis.

Application in Supramolecular Chemistry and Molecular Recognition

The application of this compound in the fields of supramolecular chemistry and molecular recognition, for instance as a host or guest component, has not been described in the current body of scientific research.

Mechanistic Investigations of Interactions with Biological Macromolecules Strictly Molecular and in Vitro Focus

Molecular Docking and Dynamics Simulations for Binding Mode Prediction with Target Proteins (Computational insights into interaction geometry)

Computational modeling is a powerful tool to predict and analyze the binding of small molecules like 5-Fluoro-2-nitrophenyl 3-methylbenzoate (B1238549) to protein targets. Molecular docking simulations would be employed to predict the preferred orientation of the compound within the binding site of a target protein. These simulations would provide insights into the potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations could be performed to assess the stability of the predicted binding mode over time. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. This computational approach could generate hypotheses about the key residues involved in the interaction, which could then be validated through experimental studies.

Table 1: Hypothetical Molecular Docking Results for 5-Fluoro-2-nitrophenyl 3-methylbenzoate with a Target Protein

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| Protease Y | -7.9 | His41, Cys145, Met165 | Hydrogen Bond, Pi-stacking |

| Nuclear Receptor Z | -9.2 | Arg394, Gln278, Ile281 | Hydrogen Bond, Hydrophobic |

In Vitro Enzyme Kinetic Studies for Inhibition Mechanism Elucidation (Focus on kinetic parameters and catalytic site interaction)

To understand how this compound affects enzyme activity, in vitro kinetic studies would be essential. These experiments would determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor, Lineweaver-Burk or Michaelis-Menten plots can be generated to elucidate the mechanism of inhibition.

These studies would reveal whether the compound binds to the active site of the enzyme, to an allosteric site, or to the enzyme-substrate complex. The determination of kinetic parameters provides quantitative data on the potency of the inhibitor and its mode of action at the catalytic level.

Table 2: Hypothetical Enzyme Kinetic Data for this compound

| Enzyme Target | Type of Inhibition | Ki (μM) | Vmax | Km |

|---|---|---|---|---|

| Enzyme A | Competitive | 15 | Unchanged | Increased |

| Enzyme B | Non-competitive | 25 | Decreased | Unchanged |

| Enzyme C | Uncompetitive | 10 | Decreased | Decreased |

Biophysical Characterization of Ligand-Protein Binding (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) for binding affinity, not efficacy)

Biophysical techniques are crucial for quantifying the binding affinity and thermodynamics of the interaction between this compound and a target protein. Isothermal titration calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface plasmon resonance (SPR) is another powerful technique that measures the binding interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip. SPR can determine the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. These methods provide precise, quantitative data on the strength of the ligand-protein interaction, independent of any functional or inhibitory effect.

Table 3: Hypothetical Biophysical Binding Data for this compound

| Technique | Target Protein | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|

| ITC | Protein X | 5.2 | -8.7 | -1.5 |

| SPR | Protein Y | 12.8 | N/A | N/A |

| ITC | Protein Z | 2.1 | -10.2 | -0.8 |

Structural Biology Approaches to Ligand-Macromolecule Complexes (e.g., Co-crystallization with target for atomic-level interaction mapping)

The most definitive information about how a ligand binds to its target is obtained through structural biology techniques. Co-crystallization of this compound with a target protein followed by X-ray diffraction analysis can reveal the three-dimensional structure of the complex at atomic resolution.

This structural data provides a detailed map of all the interactions between the ligand and the protein, including the precise bond lengths and angles of hydrogen bonds and the specific hydrophobic contacts. This information is invaluable for understanding the basis of binding affinity and specificity and serves as a critical tool for structure-based drug design, enabling the rational optimization of the compound's structure to improve its interaction with the target.

Emerging Research Directions and Methodological Advancements

Integration with High-Throughput Screening and Automated Synthesis Platforms

The conventional, manual approach to chemical synthesis is often a bottleneck in the discovery of novel molecules with desired properties. High-throughput screening (HTS) and automated synthesis platforms offer a paradigm shift, enabling the rapid generation and evaluation of large compound libraries. nih.govnih.gov

For the synthesis of analogues of 5-Fluoro-2-nitrophenyl 3-methylbenzoate (B1238549), automated platforms can be employed to systematically vary the substituents on both the phenyl rings. researchgate.net For instance, an automated synthesis workflow could explore a range of acyl chlorides (analogous to 3-methylbenzoyl chloride) and substituted nitrophenols to generate a library of ester derivatives. These platforms, often utilizing robotic liquid handlers and parallel reactors, can perform numerous reactions simultaneously, significantly accelerating the synthesis process. oxfordglobal.comyoutube.comyoutube.com

Table 1: Illustrative High-Throughput Synthesis Approach for Analogues

| Reagent 1 (Acyl Chlorides) | Reagent 2 (Fluoronitrophenols) | Automated Action | Output |

| 3-Methylbenzoyl chloride | 5-Fluoro-2-nitrophenol (B146956) | Esterification | 5-Fluoro-2-nitrophenyl 3-methylbenzoate |

| 4-Chlorobenzoyl chloride | 5-Fluoro-2-nitrophenol | Esterification | 5-Fluoro-2-nitrophenyl 4-chlorobenzoate |

| 3,5-Dimethylbenzoyl chloride | 4-Fluoro-2-nitrophenol | Esterification | 4-Fluoro-2-nitrophenyl 3,5-dimethylbenzoate |

| ... (and so on) | ... (and so on) | ... | ... |

The integration of HTS allows for the rapid screening of these newly synthesized compounds for desired biological or material properties, creating a closed-loop system for accelerated discovery. chemrxiv.orgpsu.edu

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

In the context of this compound, ML models can be trained on vast datasets of known nitration and esterification reactions to predict the regioselectivity and yield of the synthesis. rsc.org For example, an AI model could predict the optimal nitrating agent and reaction conditions to selectively nitrate 5-fluorophenyl 3-methylbenzoate at the desired position, minimizing the formation of unwanted isomers. researchgate.netchemrxiv.orgresearchgate.netrsc.orgnih.govchemrxiv.orgacs.org Recent studies have demonstrated the use of ML to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.org

Furthermore, generative AI models can design novel analogues of this compound with potentially enhanced properties. chemrxiv.org By learning the complex relationships between chemical structure and activity, these models can propose new molecules that are more likely to be successful candidates for various applications. researchgate.net

Table 2: AI in the Synthesis and Design of this compound

| Application Area | AI/ML Technique | Potential Impact |

| Reaction Prediction | Supervised Learning (e.g., Random Forest, Neural Networks) | Predict optimal conditions and regioselectivity for nitration and esterification. |

| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel analogues with improved biological activity or material properties. |

| Process Optimization | Reinforcement Learning | Optimize reaction parameters in real-time for higher yield and purity. nih.gov |

Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, several green chemistry approaches can be envisioned. The traditional nitration process often uses a mixture of nitric and sulfuric acids, which is highly corrosive and generates significant waste. nih.govresearchgate.net Greener alternatives include the use of solid acid catalysts or milder nitrating agents. nih.gov

Similarly, for the esterification step, biocatalysis using enzymes like lipases offers a more sustainable alternative to traditional acid-catalyzed methods. mdpi.com Lipases can operate under mild reaction conditions and often exhibit high selectivity, reducing the formation of byproducts. The use of greener solvents, or even solvent-free reaction conditions, can further enhance the environmental profile of the synthesis. mdpi.com

Table 3: Green Chemistry Strategies for Synthesis

| Synthetic Step | Traditional Method | Green Alternative | Advantages |

| Nitration | H₂SO₄/HNO₃ | Solid acid catalyst (e.g., zeolite) | Recyclable catalyst, reduced acid waste. |

| Esterification | Acid catalysis (e.g., H₂SO₄) | Enzymatic catalysis (e.g., lipase) | Mild conditions, high selectivity, biodegradable catalyst. |

| Solvent | Volatile organic compounds | Bio-based solvents, ionic liquids, or solvent-free | Reduced environmental impact and toxicity. |

Exploration of New Spectroscopic and Microscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Modern spectroscopic and microscopic techniques are enabling in-situ monitoring with unprecedented detail. spectroscopyonline.com

For the synthesis of this compound, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the progress of the esterification reaction in real-time. spectroscopyonline.comresearchgate.netnih.govyoutube.comnih.gov By tracking the disappearance of the carboxylic acid and alcohol vibrational bands and the appearance of the ester carbonyl band, the reaction kinetics can be accurately determined.

Raman spectroscopy is another powerful tool for in-situ reaction monitoring, particularly for nitration reactions. nih.govecnu.edu.cn It can provide information about the concentration of reactants, products, and even transient intermediates. Surface-enhanced Raman spectroscopy (SERS) can further enhance the sensitivity, allowing for the detection of species at very low concentrations. nih.govecnu.edu.cn

These techniques, when coupled with kinetic modeling, can lead to a deeper understanding of the reaction mechanisms and facilitate the optimization of reaction conditions for improved efficiency and selectivity.

Table 4: In-Situ Monitoring Techniques for Synthesis

| Reaction Step | Spectroscopic Technique | Information Gained |

| Esterification | ATR-FTIR Spectroscopy | Real-time concentration profiles of reactants and products, reaction kinetics. |

| Nitration | Raman Spectroscopy | Monitoring of nitronium ion formation, real-time product formation, detection of intermediates. |

| Crystallization | Focused Beam Reflectance Measurement (FBRM) | Crystal size distribution, nucleation and growth kinetics. |

Q & A

Q. What are the recommended synthetic routes for preparing 5-Fluoro-2-nitrophenyl 3-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The esterification of 5-fluoro-2-nitrophenol (mp 34–37°C ) with 3-methylbenzoyl chloride (or its derivatives) under anhydrous conditions is a common approach. Use a molar ratio of 1:1.2 (phenol:acyl chloride) in dichloromethane with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity. Monitor the reaction via TLC (ethyl acetate/hexane, 3:7). Purify the product via column chromatography (silica gel, gradient elution) to separate unreacted starting materials. Optimize temperature (0–5°C for exothermic reactions) to minimize decomposition of the nitro group .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- Methodological Answer : Combine melting point analysis (compare observed mp with literature values for nitroaromatic esters ) with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95%. Confirm structural integrity via -NMR (e.g., aromatic proton splitting patterns) and FT-IR (C=O ester stretch ~1720 cm, NO asymmetric stretch ~1520 cm) . Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 5-Fluoro-2-nitrophenyl derivatives in esterification or nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro and fluoro groups reduce electron density on the phenolic oxygen, increasing its acidity and facilitating esterification. However, steric hindrance from the 3-methyl group on the benzoate moiety may slow acylation. Use DFT calculations (e.g., Gaussian software) to model charge distribution and transition states. Experimentally, compare reaction rates with meta- and para-substituted benzoate analogs to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting) for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Perform variable-temperature NMR to detect conformational changes. Use -NMR to confirm fluorine environment consistency (δ ~-110 ppm for aromatic F ). Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) . If impurities persist, employ preparative HPLC or recrystallization (ethanol/water) for isolation .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor decomposition via HPLC and track nitro group reduction (UV-Vis at 270 nm ).

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products (LC-MS).

- Humidity Tests : Store at 75% RH; assess hydrolysis via ester peak reduction in FT-IR . Use Arrhenius modeling to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.